CID 78065532

Description

CID 78065532 (exact chemical name unspecified in the provided evidence) is a compound registered in the PubChem database. Compounds in PubChem are often studied for their biological activity, structural uniqueness, or roles in biochemical pathways. For instance, and highlight bioactive compounds such as betulin derivatives (e.g., CID 72326, CID 64971) and phenolic acids (e.g., gallic acid, CID 370) with documented roles in pharmacology and metabolomics . This compound likely belongs to a class of organic molecules analyzed for therapeutic or industrial applications, necessitating comparison with structurally or functionally analogous compounds.

Properties

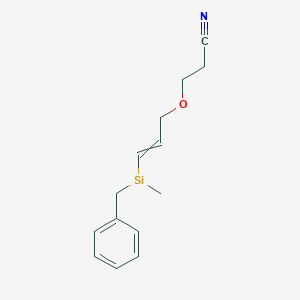

Molecular Formula |

C14H18NOSi |

|---|---|

Molecular Weight |

244.38 g/mol |

InChI |

InChI=1S/C14H18NOSi/c1-17(12-6-11-16-10-5-9-15)13-14-7-3-2-4-8-14/h2-4,6-8,12H,5,10-11,13H2,1H3 |

InChI Key |

YKLDMIFYYWDWDW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)C=CCOCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065532 involves a series of chemical reactions that require specific reagents and conditions. The preparation typically starts with the selection of appropriate raw materials, which are then subjected to a series of reactions under controlled conditions. These reactions may include steps such as condensation, cyclization, and purification to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure maximum yield and efficiency. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

CID 78065532 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to the formation of various substituted derivatives.

Scientific Research Applications

CID 78065532 has a wide range of scientific research applications across different fields:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

Industry: this compound finds applications in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78065532 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The structural comparison framework in (Figure 8) provides a model for evaluating CID 78065532 against related molecules. For example:

Key observations:

- Betulin derivatives (CIDs 72326, 64971, 10153267) exhibit structural modifications that enhance bioavailability or target specificity. For instance, the addition of a caffeoyl group (CID 10153267) improves solubility .

- This compound, if a triterpenoid analogue, may share similar backbone features but differ in substituents, impacting its pharmacological profile.

Analytical Characterization

and emphasize collision-induced dissociation (CID) mass spectrometry for structural elucidation. For example:

- Betulin (CID 72326) : Shows characteristic fragmentation patterns at m/z 207 and 189 under CID, corresponding to cleavage of the lupane skeleton .

- Hibiscus Acid (CID 6481826) : Exhibits fragmentation ions at m/z 131 and 113, indicative of decarboxylation and hydroxyl loss .

- This compound : Hypothetical fragmentation could be predicted using analogous workflows, with differences in ion clusters reflecting unique functional groups.

Data Tables and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.